5H,6H,7H-pyrano[2,3-d]pyrimidin-4-amine
Description
Significance of Heterocyclic Frameworks in Chemical Synthesis
Heterocyclic compounds are a cornerstone of organic chemistry, distinguished by their cyclic structures containing at least one atom other than carbon, known as a heteroatom. ijsrtjournal.com The most common heteroatoms are nitrogen, oxygen, and sulfur. nih.gov These frameworks are not merely chemical curiosities; they are integral to a vast array of natural and synthetic products. researchgate.netijpsr.com In fact, it is estimated that over 85% of all biologically active chemical compounds feature a heterocyclic ring system. openmedicinalchemistryjournal.com
The prevalence of heterocyclic structures in essential biological molecules underscores their significance. For instance, the purine (B94841) and pyrimidine (B1678525) bases that form the genetic code in DNA and RNA are nitrogen-containing heterocycles. nih.gov Similarly, many vitamins, hormones, and natural products like alkaloids (e.g., morphine and vinblastine) and antibiotics (e.g., penicillin and cephalosporin) possess heterocyclic cores that are crucial to their biological functions. ijpsr.comopenmedicinalchemistryjournal.com
In the realm of synthetic chemistry, heterocyclic compounds serve as versatile building blocks for creating more complex molecules with specific functions. ijpsr.com Their unique structural and electronic properties, conferred by the presence of heteroatoms, allow for a wide range of chemical transformations and interactions with biological targets. researchgate.net This has made them indispensable in the development of pharmaceuticals, agrochemicals, and materials science. researchgate.netijpsr.com The ability of heterocyclic scaffolds to be modified and functionalized enables chemists to fine-tune the properties of a molecule, a critical aspect of modern drug discovery and material design. nih.gov
Overview of the Pyrano[2,3-d]pyrimidine Core as a Versatile Synthetic Building Block
Among the vast family of heterocyclic compounds, the pyrano[2,3-d]pyrimidine scaffold has emerged as a particularly valuable and versatile building block in synthetic organic chemistry. jmaterenvironsci.comacs.org This fused heterocyclic system consists of a pyran ring fused to a pyrimidine ring. jmaterenvironsci.com The structural arrangement of these two rings gives rise to a unique chemical entity with a broad spectrum of applications.
The pyrano[2,3-d]pyrimidine core is a key precursor in medicinal and pharmaceutical industries due to its wide-ranging biological activities. researchgate.netresearchgate.net Derivatives of this scaffold have been investigated for numerous pharmacological properties. acs.org The versatility of the pyrano[2,3-d]pyrimidine core stems from the various points at which it can be substituted and modified, allowing for the creation of large libraries of compounds for biological screening. nih.gov
The synthesis of the pyrano[2,3-d]pyrimidine nucleus and its derivatives is an active area of research. researchgate.netresearchgate.net Chemists utilize this scaffold as a starting point to construct more complex molecules with tailored properties. The fusion of the electron-rich pyran ring with the electron-deficient pyrimidine ring creates a unique electronic environment that influences the reactivity and biological interactions of the resulting molecules.
Historical Context and Evolution of Pyrano[2,3-d]pyrimidine Synthesis Methodologies
The synthesis of pyrano[2,3-d]pyrimidines has evolved significantly over the years, driven by the quest for more efficient, environmentally friendly, and versatile methods. Early synthetic routes often involved multi-step procedures with harsh reaction conditions and the use of hazardous solvents. researchgate.net
A major advancement in the synthesis of pyrano[2,3-d]pyrimidines has been the development of one-pot, multicomponent reactions (MCRs). acs.orgnih.gov These reactions allow for the combination of three or more starting materials in a single reaction vessel to form the desired product in a single operation. acs.org A common and well-established MCR for synthesizing pyrano[2,3-d]pyrimidines involves the condensation of an aldehyde, malononitrile (B47326), and a barbituric acid derivative. researchgate.netnih.gov This approach offers several advantages, including higher efficiency, reduced waste, and simpler purification procedures.
The evolution of catalysts has also played a pivotal role in advancing pyrano[2,3-d]pyrimidine synthesis. Initially, reactions were often carried out under basic or acidic conditions using traditional catalysts. nih.gov However, recent years have seen a surge in the use of novel and more sustainable catalysts. These include:
Nanocatalysts: Materials like Fe3O4, ZnO, and Mn3O4 nanoparticles have been employed to facilitate the synthesis, offering advantages such as high catalytic activity and easy recovery and reuse. nih.govresearchgate.net
Ionic Liquids: These have been utilized as environmentally benign reaction media and catalysts. researchgate.net
Organocatalysts: Small organic molecules like L-proline have been shown to be effective catalysts for the synthesis of pyrano[2,3-d]pyrimidines in aqueous media. jmaterenvironsci.com
Supramolecular Hosts: Cyclodextrins have been explored as reusable catalysts that can facilitate reactions in a solvent-free environment. informahealthcare.com
These modern synthetic methodologies represent a shift towards "green chemistry" principles, emphasizing the use of safer solvents (like water or ethanol), milder reaction conditions, and recyclable catalysts. jmaterenvironsci.com The continuous development of new synthetic strategies not only improves the efficiency and sustainability of producing pyrano[2,3-d]pyrimidines but also expands the diversity of accessible derivatives for further research and application. acs.org
Interactive Data Table of Research Findings
| Starting Materials | Catalyst | Reaction Conditions | Product | Yield (%) | Reference |
| Thiobarbituric acid, malononitrile, p-chlorobenzaldehyde | Fe3O4, ZnO, or Mn3O4 nanoparticles | Not specified | Pyrano[2,3-d]pyrimidine derivatives | Not specified | nih.gov |
| Barbituric acid, malononitrile, aromatic aldehydes | Sulfonic acid nanoporous silica (B1680970) (SBA-Pr-SO3H) | Solvent-free | Pyrano[2,3-d]pyrimidine dione (B5365651) derivatives | High | nih.gov |
| Aromatic aldehydes, malononitrile, barbituric acid | Ni2+ supported on hydroxyapatite-core–shell-c-Fe2O3 nanoparticles | Aqueous ethanol (B145695) | Pyrano[2,3-d]pyrimidinone derivatives | Not specified | researchgate.net |
| Aromatic aldehydes, malononitrile, barbituric acid | SnO2/SiO2 nanocomposite | Ethanol, room temperature | Pyrano[2,3-d]pyrimidinone derivatives | Not specified | researchgate.net |
| Aromatic aldehydes, malononitrile, barbituric or thiobarbituric acid | L-proline | Aqueous ethanol | Pyrano[2,3-d]pyrimidine derivatives | Excellent | jmaterenvironsci.com |
| Barbituric acid, 4-nitrobenzaldehyde, malononitrile | SBA-Pr-SO3H | 100°C, vacuum | Pyrano[2,3-d]pyrimidine dione derivative | High | nih.gov |
| 4-chlorobenzaldehyde, thiobarbituric acid, malononitrile | Catalytic amount of various catalysts | Not specified | 7-amino-5-(4-chlorophenyl)-4-oxo-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile | Not specified | researchgate.net |
Properties
CAS No. |
337310-92-6 |
|---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5h,6h,7h Pyrano 2,3 D Pyrimidin 4 Amine and Its Analogues
Multicomponent Reaction (MCR) Strategies
MCRs represent the most common and efficient pathway for assembling the pyrano[2,3-d]pyrimidine nucleus. rsc.org These strategies are characterized by the sequential formation of multiple chemical bonds in one pot, often without the need to isolate intermediate compounds.
The most prevalent method for synthesizing pyrano[2,3-d]pyrimidine derivatives is the one-pot, three-component condensation reaction. researchgate.net This reaction typically involves an aromatic aldehyde, an active methylene (B1212753) compound such as malononitrile (B47326), and a derivative of barbituric acid or thiobarbituric acid. nih.goviau.ir The reaction is versatile and can be performed under various conditions, often employing a catalyst to improve yields and shorten reaction times. iau.irtandfonline.com The use of aqueous media, such as an ethanol-water mixture, highlights the environmentally friendly nature of some of these synthetic protocols. researchgate.netsid.ir
The general scheme for this reaction allows for significant molecular diversity in the final product, as a wide range of substituted aldehydes and different forms of barbituric acid can be used. nih.gov This flexibility is crucial for creating libraries of compounds for further research. For instance, researchers have successfully used this method with various aromatic aldehydes, including those with electron-donating and electron-withdrawing substituents, to produce a range of 5-aryl-7-amino-6-cyano-5H-pyrano[2,3-d]pyrimidine derivatives. sid.irorientjchem.org
| Reactants | Catalyst/Solvent | Conditions | Key Findings/Yields | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes, Malononitrile, Barbituric/Thiobarbituric Acid | L-Proline / Water | Room Temperature | Efficient, green synthesis of 7-amino-6-cyano-5-aryl-5H-pyrano[2,3-d]pyrimidinones. | sid.ir |
| Aromatic Aldehydes, Malononitrile, Thiobarbituric Acid | 1,4-diazabicyclo[2.2.2]octane (DABCO) / Aqueous Media | Room Temperature | High yields, simple work-up, and environmentally benign. | orientjchem.org |
| Aromatic Aldehydes, Malononitrile, Barbituric Acid | Ni2+ on hydroxyapatite-core–shell-c-Fe2O3 nanoparticles / Aqueous Ethanol (B145695) | Reflux | Nontoxic, reusable magnetic catalyst for up to seven runs with high efficiency. | researchgate.net |
| 4-Hydroxycoumarin, Aldehyde, Thiobarbituric Acid, Piperidine | Ethanol | Room Temperature | A four-component reaction to produce coumarin-pyrano[2,3-d]pyrimidine hybrids. | ias.ac.in |
The underlying mechanism for the one-pot synthesis of pyrano[2,3-d]pyrimidines often involves a tandem sequence of Knoevenagel condensation followed by a Michael addition and subsequent cyclocondensation. nih.govorientjchem.org
The reaction sequence is generally initiated by the Knoevenagel condensation between the aromatic aldehyde and malononitrile, catalyzed by a base. orientjchem.org This step forms an arylidenemalononitrile intermediate. Concurrently, the barbituric acid acts as a Michael donor, adding to the electron-deficient double bond of the arylidenemalononitrile (the Michael acceptor). This Michael addition is a crucial step in forming the new carbon-carbon bond required for the pyran ring. The final step involves an intramolecular cyclization, where a nucleophilic group from the barbituric acid moiety attacks the nitrile group, followed by tautomerization to yield the stable, fused pyrano[2,3-d]pyrimidine ring system. orientjchem.org Some procedures report the initial formation of an arylidenemalononitrile which is then reacted with barbituric acid in a two-component reaction, though one-pot three-component methods are more common. nih.govnih.gov
Domino reactions, where a series of intramolecular transformations occur sequentially after a single triggering event, provide a highly efficient route to complex fused ring systems like pyrano[2,3-d]pyrimidines. nih.gov A notable example is the domino Knoevenagel/hetero-Diels-Alder reaction. In this process, the Knoevenagel condensation of an aromatic aldehyde with 1,3-dimethylbarbituric acid first generates an electron-deficient 1-oxo-1,3-butadiene intermediate. nih.gov This intermediate then acts as a heterodienophile in a hetero-Diels-Alder reaction with an enol ether (like ethyl vinyl ether) or a cyclic enol ether (like 2,3-dihydrofuran). nih.govnih.gov This cycloaddition step directly constructs the pyran ring fused to the pyrimidine (B1678525) core, often with high diastereoselectivity. nih.gov These reactions can proceed under mild conditions, sometimes even without a catalyst in aqueous media, to afford the fused products in excellent yields. nih.govnih.gov
Catalytic Innovations in Pyrano[2,3-d]pyrimidine Synthesis
Organocatalysts are small, metal-free organic molecules that can accelerate chemical reactions. They are often favored for their low toxicity, ready availability, and mild reaction conditions. In the context of pyrano[2,3-d]pyrimidine synthesis, basic organocatalysts are particularly effective.
Bases like piperidine, dibutylamine (B89481) (DBA), and 1,4-diazabicyclo[2.2.2]octane (DABCO) are commonly used to facilitate the multicomponent condensation. tandfonline.comresearchgate.netias.ac.in These catalysts function by deprotonating the active methylene compounds (malononitrile and barbituric acid), thereby increasing their nucleophilicity and promoting the initial Knoevenagel condensation and subsequent Michael addition steps. orientjchem.org L-proline, a bifunctional organocatalyst containing both an amine (basic site) and a carboxylic acid (acidic site), has also been shown to be highly effective, particularly in aqueous media, acting in a manner similar to an enzyme. sid.ir
| Organocatalyst | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Piperidine | Four-component condensation | Effective in synthesizing coumarin-pyrano[2,3-d]pyrimidine hybrids at room temperature. | ias.ac.in |
| Dibutylamine (DBA) | Three-component condensation | One of the reported catalysts for the MCR synthesis of pyrano[2,3-d]pyrimidine diones. | tandfonline.com |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Three-component condensation | Efficient in aqueous media, promoting green chemistry principles with high yields. | researchgate.netorientjchem.org |
| L-Proline | Three-component domino Knoevenagel-cyclocondensation | Bifunctional catalyst enabling efficient synthesis in water at room temperature. | sid.ir |
Both heterogeneous and homogeneous metal catalysts have been extensively developed for pyrano[2,3-d]pyrimidine synthesis, offering advantages such as high activity, selectivity, and, in the case of heterogeneous catalysts, ease of recovery and reusability. nih.gov
Homogeneous Catalysis: Homogeneous catalysts, which exist in the same phase as the reactants, can offer high activity and selectivity. For example, Indium(III) chloride (InCl3) has been successfully employed as a moisture-compatible Lewis acid catalyst for the domino Knoevenagel/hetero-Diels-Alder reaction, proceeding efficiently at ambient temperature with just 1 mol% of the catalyst. nih.gov
Heterogeneous Catalysis: Heterogeneous catalysts, existing in a different phase from the reaction mixture, are particularly attractive from a green chemistry perspective due to their straightforward separation and potential for recycling. nih.gov A wide variety of nanomaterials have been developed as robust heterogeneous catalysts for this synthesis. These include magnetic nanoparticles like Fe3O4, which can be easily recovered using an external magnet and reused for multiple cycles with consistent activity. nih.gov Other examples include sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H) which acts as an efficient solid acid catalyst under solvent-free conditions, and nano-cellulose functionalized with antimony pentachloride (nano-cellulose-SbCl5). iau.irnih.gov Bimetallic nanoparticles, such as those made of zirconium-doped cerium or nickel-supported on hydroxyapatite-coated iron oxide, have also demonstrated excellent catalytic activity in aqueous media. researchgate.net
Nanocatalyst Applications
The use of nanocatalysts in organic synthesis offers several advantages, including high surface area, increased catalytic activity, and ease of separation and recyclability. Various metal oxide nanoparticles have been successfully employed in the synthesis of pyrano[2,3-d]pyrimidine derivatives.
Magnesium Oxide (MgO) Nanopowders: MgO nanopowders have been utilized as an efficient catalyst for the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidinone derivatives. researchgate.net
Zinc Oxide (ZnO) Nanoparticles: ZnO nanoparticles have been explored as a catalyst for the synthesis of fused pyrimidines. nih.gov Green synthesis methods for ZnO nanoparticles, utilizing microbial sources, are also being developed to offer a more environmentally friendly alternative to traditional chemical and physical production methods. nih.govcapes.gov.br ZnO nano-powders have been effectively used in the solvent-free, multi-component reaction of aromatic aldehydes, 1,3-dimethylbarbituric acid, and malononitrile to produce pyrano[2,3-d]pyrimidines in good to excellent yields. researchgate.net Additionally, a nano-ZnO@PEG catalyst has been reported for the one-pot green synthesis of pyrano[2,3-d]pyrimidines in ethanol. researchgate.net
Ferrosoferric Oxide (Fe₃O₄) Nanoparticles: Magnetic nanoparticles like Fe₃O₄ are particularly attractive due to their easy separation from the reaction mixture using an external magnet. nih.gov These nanoparticles have been used as catalysts in the one-pot, three-component condensation reaction to form pyrano[2,3-d]pyrimidine derivatives. nih.gov Fe₃O₄ nanoparticles can be synthesized using plant extracts, offering a green synthesis route. mdpi.com Hybrid systems, such as Fe₃O₄@PVA-Cu NPs, have demonstrated high efficiency, yielding 80-97% of the desired product in a green solvent medium with short reaction times. researchgate.net Another approach involves a Fe₃O₄@iron-based metal-organic framework nanocomposite, which acts as a recyclable magnetic nano-organocatalyst for the environmentally friendly synthesis of pyrano[2,3-d]pyrimidine derivatives. nih.govfrontiersin.org
Trimanganese Tetraoxide (Mn₃O₄) Nanoparticles: Mn₃O₄ nanoparticles have also been investigated as catalysts for the synthesis of pyrimidine derivatives. nih.govnih.gov These nanoparticles can be prepared using a precipitation technique with manganese nitrate (B79036) as a precursor. nih.gov
Table 1: Nanocatalyst Applications in Pyrano[2,3-d]pyrimidine Synthesis
| Nanocatalyst | Reactants | Solvent | Key Advantages |
|---|---|---|---|
| MgO Nanopowders | Aromatic aldehydes, Malononitrile, Barbituric acid | Not specified | Efficient catalysis |
| ZnO Nanoparticles | Aromatic aldehydes, Malononitrile, Barbituric acid | Ethanol, Solvent-free | Green synthesis, High yields |
| Fe₃O₄ Nanoparticles | Aromatic aldehydes, Malononitrile, Thiobarbituric acid | Not specified | Easy magnetic separation, Reusability |
| Mn₃O₄ Nanoparticles | Not specified | Not specified | Efficient catalysis |
Ionic Liquid-Mediated Synthesis
Ionic liquids (ILs) have emerged as green solvents and catalysts in organic synthesis due to their low vapor pressure, thermal stability, and recyclability. Several studies have reported the successful synthesis of pyrano[2,3-d]pyrimidine derivatives in ionic liquids.
For instance, the condensation reaction between arylmethylidenemalononitrile and barbituric acid has been carried out in room-temperature ionic liquids like 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIm]BF₄) and 1-butylpyridinium (B1220074) tetrafluoroborate ([BPy]BF₄) under neutral conditions, resulting in high yields. tandfonline.com The ionic liquid [BMIm]BF₄ can be recovered and reused multiple times with only a slight decrease in activity. tandfonline.com Similarly, 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([Bmim]HSO₄) has been used as an effective ionic liquid for this transformation. researchgate.net The use of ionic liquids often leads to simpler work-up procedures, milder reaction conditions, and high product yields, aligning with the principles of green chemistry. tandfonline.comresearchgate.net
Table 2: Ionic Liquid-Mediated Synthesis of Pyrano[2,3-d]pyrimidines
| Ionic Liquid | Reactants | Key Advantages |
|---|---|---|
| [BMIm]BF₄ | Arylmethylidenemalononitrile, Barbituric acid | High yields, Reusable catalyst, Green solvent |
| [BPy]BF₄ | Arylmethylidenemalononitrile, Barbituric acid | High yields, Green solvent |
| [Bmim]HSO₄ | 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carbonitriles, DMF-DMA, Arylamines | Efficient, One-pot synthesis |
Development of Hybrid Catalyst Systems
Hybrid catalysts, which combine different catalytic species, have been developed to enhance the efficiency and selectivity of pyrano[2,3-d]pyrimidine synthesis. acs.orgnih.govnih.gov These systems often involve the integration of metal nanoparticles with organic or inorganic supports.
A notable example is the use of copper(II) ions chelated with polyvinyl alcohol (PVA) and composited with iron oxide magnetic nanoparticles (Fe₃O₄@PVA-Cu). researchgate.net This nanocatalyst facilitates high reaction yields in short times under mild conditions. researchgate.net Another innovative system is a Fe₃O₄@iron-based metal-organic framework nanocomposite [Fe₃O₄@MOF (Fe) NC], which serves as a recyclable magnetic nano-organocatalyst. nih.govfrontiersin.org This catalyst promotes the tandem Knoevenagel–Michael cyclocondensation pathway in an environmentally friendly medium. nih.govfrontiersin.org Such hybrid catalysts offer advantages like high hydrophilicity, convenient separation, and good recyclability. researchgate.net
Green Chemistry Principles in Pyrano[2,3-d]pyrimidine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pyrano[2,3-d]pyrimidines to minimize environmental impact and improve sustainability.
Solvent-Free Reaction Conditions
Performing reactions without a solvent minimizes waste and can sometimes enhance reaction rates. The synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones has been achieved under solvent-free and catalyst-free conditions using ball-milling. nih.govnih.gov This mechanochemical method offers an environmentally friendly approach with a simple work-up and high yields. nih.govnih.gov Another solvent-free method utilizes visible light irradiation as a green promoter for the Knoevenagel-Michael cyclocondensation reaction at room temperature. researchgate.net Furthermore, per-6-NH₂-β-CD has been employed as a reusable supramolecular host catalyst in the solvent-free synthesis of pyrano[2,3-d]pyrimidine scaffolds, with optimal yields achieved in a short time. informahealthcare.com
Aqueous Media Reaction Systems
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of pyrano[2,3-d]pyrimidine derivatives has been successfully conducted in aqueous media. A particularly innovative approach involves the use of magnetized deionized water (MDW) as a green solvent under catalyst-free conditions. researchgate.netbohrium.com This method offers numerous benefits, including being eco-friendly, clean, simple, low-cost, and providing high yields in short reaction times with an easy workup. researchgate.netbohrium.com The reaction of aromatic aldehydes, malononitrile, and barbituric acid in aqueous ethanol has also been reported, catalyzed by Ni²⁺ supported on hydroxyapatite-core-shell-γ-Fe₂O₃ nanoparticles. researchgate.net
Microwave and Ultrasonic Irradiation Techniques for Enhanced Efficiency
Microwave and ultrasonic irradiation are alternative energy sources that can significantly accelerate reaction rates and improve yields.
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times from hours to minutes, increase product yields, and enhance product purities by minimizing side reactions compared to conventional heating. psu.edu The synthesis of various N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones has been achieved using microwave irradiation. nih.gov Fused pyrano[2,3-d]pyrimidinone derivatives have been synthesized in a single step under microwave irradiation in the presence of phosphorous pentoxide. psu.eduresearchgate.net
Ultrasonic Irradiation: Ultrasound irradiation promotes chemical reactions through acoustic cavitation, which generates localized high pressures and temperatures, leading to enhanced reaction rates. researchgate.net This technique has been successfully applied to the synthesis of pyrano[2,3-d]pyrimidine-2,4,7-trione derivatives, with reactions completing in about 40 minutes at room temperature. tandfonline.comtandfonline.com The use of trimetallic multi-walled carbon nanotubes as a catalyst under ultrasonic conditions has also proven highly effective, offering excellent yields in short reaction times and easy separation of products. researchgate.net Catalyst-free synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives has also been achieved under ultrasonic irradiation. nih.gov
Table 3: Green Chemistry Approaches in Pyrano[2,3-d]pyrimidine Synthesis
| Green Chemistry Principle | Method | Catalyst/Conditions | Key Advantages |
|---|---|---|---|
| Solvent-Free | Ball-milling | Catalyst-free | Environmentally friendly, High yields, Simple workup |
| Visible light irradiation | Catalyst-free | Green promoter, Room temperature | |
| Aqueous Media | Magnetized Deionized Water | Catalyst-free | Eco-friendly, Low cost, High yields |
| Microwave Irradiation | Microwave-assisted synthesis | Phosphorous pentoxide | Reduced reaction times, Increased yields |
| Ultrasonic Irradiation | Sonication | Agro-waste catalyst, Trimetallic MWCNTs | Rapid reactions, High yields, Energy efficient |
Strategic Precursors and Reagents for Pyrano[2,3-d]pyrimidine Ring Formation
The construction of the pyrano[2,3-d]pyrimidine ring system is typically achieved through multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation. This approach is highly efficient as it allows for the formation of complex molecules in a single step, avoiding the isolation of intermediates. tandfonline.com Key precursors and reagents are central to the success of these MCRs.
Utilization of Barbituric Acid and its Derivatives
Barbituric acid and its derivatives are fundamental building blocks in the synthesis of a wide range of pyrano[2,3-d]pyrimidines. researchgate.netresearchgate.netresearchgate.net These compounds, including thiobarbituric acid and 1,3-dimethylbarbituric acid, serve as the pyrimidine precursor in the multicomponent condensation reaction. scispace.comnih.govacs.org The reaction typically proceeds via a one-pot condensation of an aromatic aldehyde, malononitrile, and a barbituric acid derivative. nih.govresearchgate.net This tandem Knoevenagel–Michael cyclocondensation pathway is a common and effective strategy for constructing the pyrano[2,3-d]pyrimidine core. researchgate.net Various catalysts, such as sulfonic acid nanoporous silica (SBA-Pr-SO3H) and dibutylamine (DBA), have been employed to facilitate this reaction. nih.govresearchgate.net
Application of Malononitrile and Related Nitriles
Malononitrile is a crucial reagent in the multicomponent synthesis of pyrano[2,3-d]pyrimidines, acting as an active methylene compound. researchgate.netresearchgate.netnih.gov Its role is to provide two carbon atoms and a nitrile group to the final heterocyclic structure. The reaction generally involves the condensation of an aromatic aldehyde, malononitrile, and barbituric acid or its derivatives. nih.govresearchgate.net This three-component reaction is a versatile method for producing a variety of substituted pyrano[2,3-d]pyrimidines. nih.gov The process often begins with a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the barbituric acid derivative and subsequent cyclization. nih.gov
Involvement of Aromatic Aldehydes in Cyclocondensation
Aromatic aldehydes are a key component in the multicomponent synthesis of pyrano[2,3-d]pyrimidines, providing the aryl substituent at the 5-position of the pyran ring. researchgate.netnih.govacs.org A wide array of aromatic aldehydes, bearing both electron-donating and electron-withdrawing groups, have been successfully employed in these reactions. tandfonline.comnih.gov The choice of aldehyde allows for the introduction of diverse functionalities into the final molecule, which can influence its biological activity. The reaction typically proceeds through a one-pot condensation of the aromatic aldehyde, malononitrile, and a barbituric acid derivative. nih.govresearchgate.net This methodology has been facilitated by various catalysts, including agro-waste derived catalysts and trityl chloride, under different reaction conditions such as ultrasound irradiation. tandfonline.comtandfonline.com
Role of 2-Amino-3-cyano-4H-chromenes as Key Intermediates
2-Amino-3-cyano-4H-chromenes serve as important precursors in the synthesis of chromeno[2,3-d]pyrimidines. A straightforward and efficient method involves the treatment of these chromene derivatives with formamidine (B1211174) acetate (B1210297), often under microwave irradiation and solvent-free conditions, to yield the corresponding 5H-chromeno[2,3-d]pyrimidin-4-amine derivatives. semanticscholar.org This synthetic strategy is a two-step process that begins with the synthesis of the 2-amino-3-cyano-4H-chromenes themselves. semanticscholar.org The subsequent cyclization and condensation with formamidine acetate leads to the formation of the fused pyrimidine ring. semanticscholar.org
Synthesis from Pyrrole-2-carboxaldehyde Derivatives
Pyrrole-2-carboxaldehyde and its derivatives can also serve as starting materials for the synthesis of pyrrolo[2,3-d]pyrimidines. One approach involves the reaction of a suitable pyrrole (B145914) intermediate with malononitrile to form a 2-amino-3-cyano pyrrole, which can then be cyclized to form the fused pyrimidine ring. strath.ac.uk Boron trifluoride etherate has been used as a catalyst in the intramolecular cyclization of N-methylpyrrole-3-carboxamide derivatives to yield pyrrolo researchgate.netnih.govpyrido[2,4-d]pyrimidin-6-ones. semanticscholar.org
Reactions Involving Thiobarbituric Acid and Thiourea (B124793)
The synthesis of the 5H,6H,7H-pyrano[2,3-d]pyrimidin-4-amine core and its analogues can be effectively achieved through reactions incorporating thiobarbituric acid and thiourea. These reagents serve as crucial building blocks for constructing the fused heterocyclic system.
One prominent synthetic route involves a one-pot, three-component condensation reaction utilizing thiobarbituric acid, an aromatic aldehyde, and malononitrile. nih.govorientjchem.org This method is valued for its efficiency and the ability to generate a diverse range of pyrano[2,3-d]pyrimidine derivatives. The reaction is typically catalyzed by a base, with 1,4-diazabicyclo[2.2.2]octane (DABCO) in an aqueous-ethanolic medium at room temperature being one effective catalytic system. orientjchem.org The mechanism of this domino Knoevenagel-Michael condensation is proposed to start with the DABCO-catalyzed formation of an arylidene malononitrile, which then undergoes a Michael addition with thiobarbituric acid, followed by intramolecular cyclization and tautomerization to yield the final 7-amino-6-cyano-5-aryl-4-oxo-2-thioxo-5H-pyrano[2,3-d]pyrimidinone product. orientjchem.org The use of nanostructure catalysts such as Fe3O4, ZnO, or Mn3O4 has also been reported for this transformation, offering an environmentally friendly and reusable catalytic option. nih.gov
The following table summarizes the synthesis of 7-amino-6-cyano-5-aryl-4-oxo-2-thioxo-5H-pyrano[2,3-d]pyrimidinones using thiobarbituric acid.
Table 1: Synthesis of Pyrano[2,3-d]pyrimidine Derivatives via a Three-Component Reaction
| Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| p-Chlorobenzaldehyde | Fe3O4, ZnO, or Mn3O4 | Not Specified | Not Specified | Not Specified | nih.gov |
Thiourea is also instrumental in the synthesis of specific analogues of pyrano[2,3-d]pyrimidine. For instance, it can be used to introduce a 4-amino-2-mercapto substitution pattern. In one study, a pre-formed 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile was fused with thiourea. rsc.org This was followed by dissolution in a sodium hydroxide (B78521) solution to yield 4-amino-2-mercapto-10-(thiophen-2-yl)-6,10-dihydro-7H-pyrano[2,3-d:5,6-d']dipyrimidine-7,9(8H)-dione. rsc.org This transformation highlights the role of thiourea in converting a dione (B5365651) into a mercapto-amino substituted pyrimidine ring.
In a related synthetic strategy, N-(4/6-substituted-benzothiazol-2-yl)-N′-(phenyl)thioureas, derived from the reaction of 2-aminobenzothiazoles and phenylisothiocyanate, were reacted with malonic acid in the presence of acetyl chloride. mdpi.com This reaction led to the formation of 1-(4/6-substituted-benzothiazol-2-yl)-3-phenyl-2-thiobarbituric acids. mdpi.com These thiobarbituric acid derivatives serve as precursors for more complex heterocyclic structures.
The research findings indicate that both thiobarbituric acid and thiourea are versatile reagents in the construction of the pyrano[2,3-d]pyrimidine scaffold and its analogues, allowing for the introduction of various functional groups and the synthesis of diverse derivatives.
Chemical Transformations and Reactivity Profile of 5h,6h,7h Pyrano 2,3 D Pyrimidin 4 Amine
Reactions Involving the Amino Group at Position 4
The amino group at the 4-position of the pyrano[2,3-d]pyrimidine core is a key site for chemical modification, enabling the synthesis of a diverse range of derivatives.
Derivatization Pathways and Functionalization
The primary amino group readily undergoes reactions with various electrophiles, leading to a wide array of functionalized products. These transformations are crucial for building molecular complexity and modulating the biological properties of the scaffold.
One common derivatization involves the acylation of the amino group. For instance, reaction with acyl chlorides or anhydrides in the presence of a base affords the corresponding N-acylated derivatives. This straightforward functionalization allows for the introduction of various substituents, influencing the compound's lipophilicity and hydrogen bonding capacity.
Another important pathway is the reaction with isocyanates and isothiocyanates, yielding urea (B33335) and thiourea (B124793) derivatives, respectively. These reactions typically proceed under mild conditions and provide access to compounds with potential applications as enzyme inhibitors or receptor ligands.
Furthermore, the amino group can participate in reductive amination reactions with aldehydes and ketones. This two-step process, involving the initial formation of a Schiff base followed by reduction, is a versatile method for introducing alkyl and arylalkyl substituents.
The amino group can also be a handle for more complex transformations. For example, it can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of functional groups, including halogens, cyano, and hydroxyl groups.
| Reaction Type | Reagents | Product Type | Significance |
| Acylation | Acyl chlorides, Anhydrides | N-Acyl derivatives | Modulation of lipophilicity and hydrogen bonding |
| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Urea/Thiourea derivatives | Access to potential enzyme inhibitors and ligands |
| Reductive Amination | Aldehydes/Ketones, Reducing agent | N-Alkyl/Arylalkyl derivatives | Introduction of diverse substituents |
| Diazotization/Sandmeyer | NaNO₂, HX; CuX | Halogenated, cyano, or hydroxylated derivatives | Versatile functional group interconversion |
Cyclization Reactions and Annulation via the Amino Moiety
The 4-amino group, in concert with adjacent functionalities, can participate in cyclization reactions to form additional fused heterocyclic rings. These annulation strategies are powerful tools for the construction of complex polycyclic systems. url.edu
A notable example is the intramolecular cyclization of N-(2,2-diethoxyethyl)pyrimidine-4-amines to form 2,3-dihydroimidazo[1,2-c]pyrimidines. researchgate.net This reaction highlights the reactivity of the pyrimidine (B1678525) nitrogen atom toward an acetal (B89532) moiety tethered to the exocyclic amino group. researchgate.net
In other instances, the amino group can react with bifunctional reagents to construct new rings. For example, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of fused pyridone rings through a Michael addition followed by intramolecular cyclization and dehydration. Similarly, reaction with 1,3-dicarbonyl compounds or their equivalents can afford fused pyrimidine or diazepine (B8756704) rings.
The development of one-pot multicomponent reactions has further expanded the scope of annulation strategies. These reactions allow for the rapid assembly of complex molecules from simple starting materials, often with high atom economy and efficiency. For instance, a three-component reaction involving an aldehyde, malononitrile (B47326), and a pyrano[2,3-d]pyrimidine derivative can lead to the formation of annulated pyridopyrimidine systems. nih.gov
| Reaction Type | Reactants/Reagents | Fused Ring System | Key Transformation |
| Intramolecular Cyclization | N-(2,2-Diethoxyethyl)pyrimidine-4-amines | Imidazo[1,2-c]pyrimidine | Reaction between pyrimidine N and acetal moiety researchgate.net |
| Annulation with α,β-Unsaturated Carbonyls | α,β-Unsaturated ketones/esters | Pyridone | Michael addition followed by cyclization |
| Annulation with 1,3-Dicarbonyls | β-Diketones, β-ketoesters | Pyrimidine, Diazepine | Condensation and cyclization |
| Multicomponent Reactions | Aldehydes, Malononitrile | Pyridopyrimidine | Domino Knoevenagel-Michael condensation researchgate.net |
Transformations and Modifications of the Saturated Pyran Ring
The saturated dihydropyran ring of 5H,6H,7H-pyrano[2,3-d]pyrimidin-4-amine offers opportunities for structural modification, although these transformations are generally less explored than those of the pyrimidine moiety.
Ring Expansion and Contraction Methodologies
Methodologies for the ring expansion or contraction of the pyran ring in this specific scaffold are not extensively documented in the literature. However, general principles of heterocyclic chemistry suggest potential pathways. For instance, ring expansion could conceivably be achieved through reactions involving dihaloalkanes or by rearrangement reactions, such as the Tiffeneau-Demjanov rearrangement, if appropriate functional groups are present on the pyran ring.
Ring contraction is also a theoretical possibility, potentially proceeding through oxidative cleavage of the pyran ring followed by recyclization. These transformations would likely require multi-step synthetic sequences and have not been a primary focus of research on this scaffold.
Functionalization of the Pyrano Ring System
Functionalization of the saturated pyran ring can be achieved through various synthetic strategies. One approach involves the introduction of substituents during the synthesis of the pyrano[2,3-d]pyrimidine core itself. acs.org Multicomponent reactions, for example, can utilize substituted aldehydes or other building blocks to incorporate functionality at specific positions of the pyran ring from the outset. acs.orgnih.gov
Direct functionalization of the pre-formed pyran ring is more challenging due to its saturated nature. However, radical halogenation could potentially introduce a handle for further derivatization. Another possibility is the oxidation of the methylene (B1212753) groups adjacent to the oxygen atom or the pyrimidine ring to introduce carbonyl or hydroxyl groups. These transformations would provide points for further chemical manipulation.
More complex functionalizations can be achieved through multi-step sequences. For example, the construction of a pyran ring fused with another pyranone moiety has been reported, involving steps like Sonogashira coupling and iodocyclization. nih.gov
| Functionalization Strategy | Methodology | Outcome | Reference Example |
| De Novo Synthesis | Multicomponent reactions with substituted precursors | Substituted pyran ring in the final product | Synthesis of pyrano[2,3-d]pyrimidines using various aldehydes nih.govsid.ir |
| Direct Functionalization | Radical halogenation, Oxidation | Introduction of halogens, carbonyls, or hydroxyls | Theoretical, based on general reactivity |
| Multi-step Functionalization | Sonogashira coupling, Iodocyclization | Construction of fused pyranone rings | Synthesis of pyrano[4,3-b]pyran-5(4H)-ones nih.gov |
Reactivity of the Pyrimidine Moiety
The pyrimidine ring in this compound is an electron-deficient system, which influences its reactivity. The nitrogen atoms in the ring can act as nucleophiles or be protonated, while the carbon atoms are generally susceptible to nucleophilic attack, especially if activated by an appropriate leaving group.
Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. However, if the ring is sufficiently activated by electron-donating groups, such reactions may be possible under forcing conditions.
A more common transformation is nucleophilic substitution of a leaving group on the pyrimidine ring. For example, if a halogen atom is present at the 2- or 6-position, it can be readily displaced by various nucleophiles, such as amines, alkoxides, and thiolates. This is a powerful method for introducing a wide range of substituents onto the pyrimidine core.
The pyrimidine nitrogen atoms can also be involved in reactions. For instance, they can be alkylated to form quaternary salts. As mentioned earlier, the N1 or N3 nitrogen can participate in intramolecular cyclization reactions. researchgate.net The reactivity of the pyrimidine nitrogen atoms can also be harnessed in the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. nih.gov
| Reaction Type | Reagents/Conditions | Product Type | Key Feature |
| Nucleophilic Substitution | Halogenated pyrimidine, Nucleophiles (amines, alkoxides) | 2- or 6-substituted pyrimidines | Displacement of a leaving group |
| Alkylation | Alkyl halides | Quaternary pyrimidinium salts | Reaction at ring nitrogen atoms |
| Intramolecular Cyclization | Tethered electrophile | Fused heterocyclic systems (e.g., imidazo[1,2-c]pyrimidines) | Participation of a ring nitrogen as a nucleophile researchgate.net |
Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine Core
The pyrimidine nucleus is characterized by a general resistance to electrophilic attack due to the electron-withdrawing nature of the two nitrogen atoms. In unsubstituted pyrimidine, the carbon atoms at positions 2, 4, and 6 are significantly electron-deficient, while the C-5 position is comparatively less so. slideshare.netresearchgate.net Consequently, electrophilic substitution, when it does occur, preferentially takes place at the C-5 position. slideshare.netresearchgate.net The presence of activating groups, such as the amino group at C-4 in the title compound, can enhance the electron density of the ring, thereby facilitating electrophilic attack. For instance, pyrimidines bearing activating substituents like amino or hydroxyl groups are more amenable to reactions such as nitration and halogenation at the C-5 position. researchgate.netyoutube.com
Conversely, the electron-deficient character of the pyrimidine ring makes it highly susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. slideshare.net In the case of this compound, the C-4 position is occupied by an amino group. However, in related pyrimidine systems, leaving groups at the C-4 position are readily displaced by a variety of nucleophiles. For example, the displacement of a chlorine atom at the 4-position of a pyrazolo[3,4-d]pyrimidine with various amines to furnish N4-substituted products has been well-documented. researchgate.net Similarly, in pyrido[3,2-d]pyrimidines with identical leaving groups at C-2 and C-4, nucleophilic attack preferentially occurs at the more reactive C-4 position. nih.gov
Structural Modifications and Substituent Effects on Pyrimidine Reactivity
The reactivity of the pyrano[2,3-d]pyrimidine core can be significantly modulated by the introduction of various substituents. The electronic nature of these substituents can either enhance or diminish the inherent electron deficiency of the pyrimidine ring, thereby influencing its susceptibility to attack.
The introduction of electron-donating groups, such as amino or alkyl groups, onto the pyrimidine ring can increase its electron density. This, in turn, can slow down or even inhibit nucleophilic substitution reactions. For instance, the presence of an amino group has been observed to retard further nucleophilic substitution on a pyrido[3,2-d]pyrimidine (B1256433) ring. nih.govnih.gov Conversely, electron-withdrawing groups, like nitro groups, are expected to further decrease the electron density of the pyrimidine ring, making it even more reactive towards nucleophiles.
Mechanistic Investigations of Key Organic Reactions
The synthesis of the pyrano[2,3-d]pyrimidine scaffold is most commonly achieved through a multicomponent reaction, the mechanism of which has been a subject of considerable interest.
Elucidation of Reaction Mechanisms (e.g., Domino Knoevenagel-Michael Addition)
The formation of the this compound core and its derivatives is a classic example of a domino reaction, specifically a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. apadana.ac.irresearchgate.net This one-pot, three-component reaction typically involves an aldehyde, an active methylene compound (like malononitrile), and a suitable pyrimidine precursor (such as barbituric acid or a related compound). frontiersin.orgapadana.ac.irresearchgate.net
The proposed mechanism commences with the Knoevenagel condensation between the aldehyde and the active methylene compound, often catalyzed by a base, to form a highly electrophilic intermediate, an ylidenemalononitrile (also referred to as a cyano olefin). apadana.ac.ir This is followed by a Michael addition of the enolic form of the pyrimidine precursor to this intermediate. apadana.ac.ir The resulting adduct then undergoes an intramolecular cyclization, followed by tautomerization, to yield the final pyrano[2,3-d]pyrimidine product. apadana.ac.ir The use of various catalysts, including Lewis acids and organocatalysts, can facilitate this reaction sequence. researchgate.netacs.org
The reaction pathway can be visualized as follows:
| Step | Description |
| 1 | Knoevenagel condensation between an aldehyde and malononitrile to form an ylidenemalononitrile intermediate. |
| 2 | Michael addition of the enolized pyrimidine precursor to the ylidenemalononitrile. |
| 3 | Intramolecular cyclization of the Michael adduct. |
| 4 | Tautomerization to yield the final pyrano[2,3-d]pyrimidine. |
This table provides a simplified overview of the key steps in the domino reaction.
Kinetics and Thermodynamics of Pyrano[2,3-d]pyrimidine Formation
Kinetic studies of the formation of pyrano[2,3-d]pyrimidine derivatives have provided valuable insights into the reaction mechanism. In a study of a one-pot, three-component condensation reaction to form a pyrano[2,3-d]pyrimidine derivative, the reaction was found to follow second-order kinetics. The rate constant was determined, and the activation energy (Ea) along with other activation parameters such as the Gibbs free energy of activation (ΔG‡), the entropy of activation (ΔS‡), and the enthalpy of activation (ΔH‡) were calculated using the Arrhenius and Eyring equations. Such studies help in understanding the energy profile of the reaction and identifying the rate-determining step.
Theoretical investigations into the multicomponent reaction for the synthesis of related pyrido[2,3-d]pyrimidines have provided detailed thermodynamic and kinetic data for each step of the reaction, including the Knoevenagel condensation, Michael addition, and cyclization. rsc.org These computational studies can predict the feasibility of the reaction and the relative rates of the different steps, offering a deeper understanding of the reaction mechanism.
| Parameter | Description |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. |
| Gibbs Free Energy of Activation (ΔG‡) | The change in Gibbs free energy between the transition state and the reactants. |
| Enthalpy of Activation (ΔH‡) | The change in enthalpy between the transition state and the reactants. |
| Entropy of Activation (ΔS‡) | The change in entropy between the transition state and the reactants. |
This table defines the key kinetic and thermodynamic parameters relevant to the formation of pyrano[2,3-d]pyrimidines.
Advanced Spectroscopic Characterization and Structural Analysis in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise connectivity and spatial arrangement of atoms can be determined.
The ¹H NMR spectrum of 5H,6H,7H-pyrano[2,3-d]pyrimidin-4-amine is expected to show distinct signals corresponding to the protons on the pyran and pyrimidine (B1678525) rings, as well as the exocyclic amino group. Based on data from analogous structures, the chemical shifts can be predicted.
The protons of the saturated pyran ring (H-5, H-6, and H-7) would appear in the upfield region. The proton at C-5, being adjacent to the pyrimidine ring, is often observed as a singlet in related 5-substituted derivatives, typically in the range of δ 4.3–4.8 ppm orientjchem.org. The methylene (B1212753) protons at C-6 and C-7 would likely appear as multiplets due to spin-spin coupling. The single aromatic proton on the pyrimidine ring (H-2) would be found further downfield. The protons of the primary amine (NH₂) at position C-4 typically present as a broad singlet that is exchangeable with D₂O; in some substituted analogs, this signal appears around δ 7.3 ppm orientjchem.org. In various pyrano[2,3-d]pyrimidine derivatives, exchangeable NH protons from the pyrimidine ring itself can appear at very low fields, often above δ 10.0 ppm nih.govresearchgate.net.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| H-2 | ~8.0-8.5 | Singlet (s) | Aromatic proton on the pyrimidine ring. |
| 4-NH₂ | Variable (e.g., ~5.0-7.5) | Broad Singlet (br s) | D₂O exchangeable. Position is solvent and concentration dependent. |
| H-5 | ~4.2-4.8 | Triplet (t) or Multiplet (m) | Aliphatic proton adjacent to the pyrimidine ring. |
| H-6 | ~1.8-2.2 | Multiplet (m) | Aliphatic methylene protons. |
| H-7 | ~4.0-4.5 | Triplet (t) or Multiplet (m) | Aliphatic methylene protons adjacent to the pyran oxygen. |
The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
For this compound, the aromatic carbons of the pyrimidine ring would resonate at lower fields compared to the aliphatic carbons of the pyran ring. Based on data for related pyrano[2,3-d]pyrimidinone derivatives, the key C-4a and C-8a carbons at the ring junction are expected in the aromatic region orientjchem.org. The carbon bearing the amino group (C-4) would also be significantly downfield. The aliphatic carbons C-5, C-6, and C-7 are expected in the upfield region, with C-7 (adjacent to oxygen) being the most deshielded among them orientjchem.orgresearchgate.netresearchgate.net.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C-2 | ~150-155 | Aromatic carbon in the pyrimidine ring. |
| C-4 | ~155-160 | Carbon attached to the amino group. |
| C-4a | ~90-100 | Bridgehead carbon. |
| C-5 | ~30-40 | Aliphatic carbon. |
| C-6 | ~20-30 | Aliphatic carbon. |
| C-7 | ~60-70 | Aliphatic carbon attached to oxygen. |
| C-8a | ~158-162 | Bridgehead carbon. |
To unambiguously assign all proton and carbon signals and confirm the structure, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons on the saturated pyran ring, specifically between H-5/H-6 and H-6/H-7, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). It would allow for the direct assignment of each carbon atom that has a proton attached, for example, linking the ¹H signal for H-5 to the ¹³C signal for C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation, though less critical for confirming the flat, fused ring structure itself.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The fused pyrano[2,3-d]pyrimidine scaffold has several characteristic vibrational modes. The pyrimidine ring would exhibit C=N and C=C stretching vibrations in the 1650-1450 cm⁻¹ region. Aromatic C-H stretching is expected just above 3000 cm⁻¹. The pyran ring introduces a strong C-O-C (ether) stretching absorption, typically found in the 1300-1000 cm⁻¹ range uc.edu. The aliphatic C-H bonds of the pyran ring would show stretching frequencies in the 3000-2850 cm⁻¹ region uc.edu.
While the parent compound this compound contains only an amino group, many of its synthesized derivatives feature carbonyl and nitrile functionalities.
Amino (NH₂) Stretch: The primary amino group at C-4 is a key feature. It is expected to show two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations nih.govijirset.com. An N-H bending vibration is also typically observed around 1650-1600 cm⁻¹ ijirset.com.
Carbonyl (C=O) Stretch: In related pyrano[2,3-d]pyrimidine-2,4-dione derivatives, strong absorption bands for the carbonyl groups are consistently reported between 1750 cm⁻¹ and 1650 cm⁻¹ nih.govsemanticscholar.org.
Nitrile (C≡N) Stretch: For derivatives containing a cyano group, a sharp, medium-intensity absorption band is characteristic and appears in the 2260-2200 cm⁻¹ region orientjchem.orgnih.gov.
Table 3: Characteristic IR Absorption Frequencies in Pyrano[2,3-d]pyrimidine Derivatives
| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Reference Compound Type |
|---|---|---|---|
| Amino (Primary) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | 4-Amino derivatives nih.govijirset.com |
| Amino | N-H Bend | 1650 - 1600 | Amino pyrimidines ijirset.com |
| Carbonyl (Amide/Ketone) | C=O Stretch | 1750 - 1650 | Pyrano[2,3-d]pyrimidinones orientjchem.orgnih.govsemanticscholar.org |
| Nitrile | C≡N Stretch | 2260 - 2200 | Cyano-substituted derivatives orientjchem.orgnih.gov |
| Ether (Pyran ring) | C-O-C Stretch | 1300 - 1000 | General Scaffold Feature uc.edu |
| Alkane (Pyran ring) | C-H Stretch | 3000 - 2850 | General Scaffold Feature uc.edu |
| Aromatic (Pyrimidine ring) | C=N / C=C Stretch | 1650 - 1450 | General Scaffold Feature |
Mass Spectrometry (MS) for Molecular and Structural Confirmation
Mass spectrometry is a critical analytical technique in chemical research for the verification of synthesized compounds, providing precise information on molecular weight and structural features. For the pyrano[2,3-d]pyrimidine scaffold, MS is routinely employed to confirm the identity of newly synthesized derivatives.
Molecular Weight Determination
The primary application of mass spectrometry in the analysis of this compound and its analogs is the determination of their molecular weight. This is achieved by identifying the molecular ion peak (M+), which corresponds to the mass of the intact molecule. For instance, in the mass spectra of various synthesized pyrano[2,3-d]pyrimidinone derivatives, the molecular ion peak is clearly identified, confirming their successful synthesis. researchgate.net
While direct analysis is common, some heterocyclic systems, such as pyranopyrazoles, can undergo thermal degradation under typical Gas Chromatography/Mass Spectrometry (GC/MS) conditions. nist.gov In such cases, derivatization, for example, by creating trimethylsilyl (TMS) derivatives, can be employed to achieve stable molecular ions and reliable molecular weight data. nist.gov
Table 1: Representative Molecular Ion Data for Pyrano[2,3-d]pyrimidine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed Molecular Ion (m/z) |
|---|---|---|---|
| 7-Amino-6-cyano-5-(3-chlorophenyl)-4-oxo-2-thioxo-5H-pyrano[2,3-d]pyrimidinone | C₁₄H₈ClN₅O₂S | 345.8 | 343 (M⁺) |
| 7-Amino-6-cyano-5-(4-fluorophenyl)-2-thioxo-5H-pyrano[2,3-d]pyrimidinone | C₁₄H₈FN₅O₂S | 333.3 | 366 (M⁺) |
Data sourced from studies on related pyrano[2,3-d]pyrimidine derivatives. researchgate.netnih.gov
Fragmentation Pattern Analysis for Structural Insights
Beyond molecular weight, mass spectrometry provides significant structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy within the mass spectrometer, it breaks apart into smaller, charged fragments. The pattern of these fragments serves as a molecular fingerprint, helping to elucidate the compound's structure.
For complex heterocyclic systems related to pyrano[2,3-d]pyrimidines, the fragmentation mechanism can involve characteristic cleavage reactions. nist.gov Analysis of trimethylsilyl (TMS) derivatives of certain pyranopyrazoles revealed fragmentation pathways involving an alpha cleavage, leading to the loss of a C3HN2 radical and the formation of a stable characteristic cation at [M-65]⁺. nist.gov
High-resolution mass spectrometry can further confirm proposed fragmentation pathways by providing exact mass measurements of the fragments. nist.gov For example, in the analysis of a TMS derivative of a related compound, the fragment ion C₁₇H₁₃N₂O⁺ was calculated to have a mass of 261.1022 and was measured at 261.1017, confirming its elemental composition. nist.gov
Table 2: Example Fragmentation Data for a Pyrano[2,3-d]pyrimidine Derivative
| Parent Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
|---|
Data shows the most abundant fragment (100%) and other significant fragments that provide clues to the molecule's structure. researchgate.net
X-Ray Diffraction (XRD) Crystallography
X-ray diffraction crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound in its solid, crystalline state.
Single-Crystal X-Ray Analysis for Solid-State Structure Determination
The analysis yields detailed crystallographic parameters that define the unit cell—the basic repeating unit of the crystal lattice. These parameters include the dimensions of the unit cell (a, b, c) and the angles between them (α, β, γ), as well as the crystal system and space group. researchgate.net
Table 3: Illustrative Crystallographic Data for a Related Pyrano[4,3-b]pyran Compound
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.488(2) |
| b (Å) | 9.127(3) |
| c (Å) | 12.252(3) |
| α (°) | 73.58(2) |
| β (°) | 78.38(2) |
| γ (°) | 75.39(2) |
| Volume (ų) | 769.5(4) |
This data for a related pyran-containing compound illustrates the precision of single-crystal X-ray analysis. researchgate.net
Elucidation of Tautomeric Forms and Stereochemistry in Crystalline State
Many heterocyclic compounds, including pyrimidines, can exist in different tautomeric forms. For this compound, the exocyclic amino group allows for potential amino-imino tautomerism. X-ray crystallography is a definitive method for determining which tautomer is present in the crystalline state. It is well-established that most aminohetero-aromatic compounds exist predominantly in the amino form in the solid state. researchgate.net Spectroscopic studies on N-substituted-2-pyrimidinamines confirm that the equilibrium favors the amino tautomer. researchgate.net
Furthermore, XRD analysis clarifies the stereochemistry of the molecule. The conformation of the fused pyran ring, which can exist in forms such as a half-chair or boat, is precisely determined through crystallographic studies. researchgate.net This information is crucial for understanding the molecule's three-dimensional shape and its potential interactions in a biological context.
UV-Visible Spectroscopy for Electronic Transitions and Reaction Monitoring
UV-Visible spectroscopy is used to study the electronic transitions occurring within a molecule when it absorbs light in the ultraviolet and visible regions. The pyrano[2,3-d]pyrimidine core contains a chromophore that gives rise to characteristic absorption bands. For example, a study of 5H-pyrano[2,3-d]pyrimidinone derivatives reported a characteristic UV absorption maximum (λmax) at 299 nm when measured in ethanol (B145695). researchgate.net
This technique is also a valuable tool for monitoring the progress of chemical reactions. The synthesis of pyrano[2,3-d]pyrimidines can be followed spectrophotometrically by observing the changes in the absorption spectrum of the reaction mixture over time. researchgate.net As reactants are converted into the pyrano[2,3-d]pyrimidine product, the appearance of the product's characteristic absorption band or the disappearance of a reactant's band can be tracked to determine the reaction rate and endpoint. researchgate.net
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 6,7-dihydro-5H-pyrano[2,3-d]pyrimidine |
| pyranopyrazole |
| 7-Amino-6-cyano-5-(3-chlorophenyl)-4-oxo-2-thioxo-5H-pyrano[2,3-d]pyrimidinone |
| 7-Amino-6-cyano-5-(4-fluorophenyl)-2-thioxo-5H-pyrano[2,3-d]pyrimidinone |
| 2-amino-pyrano[4,3-b]pyran |
| N-substituted-2-pyrimidinamine |
Absorption Characteristics of the Pyrano[2,3-d]pyrimidine Chromophore
The pyrano[2,3-d]pyrimidine core represents a significant chromophore, and its ultraviolet-visible (UV-Vis) absorption characteristics are of considerable interest in the study of its electronic structure and for analytical applications. While specific molar absorptivity data for this compound is not extensively documented in publicly available literature, the absorption properties can be inferred from studies on structurally related pyrano[2,3-d]pyrimidine derivatives.
The UV-Vis spectrum of a chromophore is dictated by the electronic transitions that can occur upon absorption of electromagnetic radiation. For the pyrano[2,3-d]pyrimidine system, these transitions are typically of the π → π* and n → π* type, associated with the delocalized π-electron system of the fused heterocyclic rings and the non-bonding electrons on the nitrogen and oxygen atoms.
In a study investigating the formation of a pyrano[2,3-d]pyrimidine derivative, the UV-Vis spectra of the reaction mixture were recorded, showing the emergence of a new absorption band corresponding to the product. The final product in this study, a thiobarbituric acid derivative of the pyrano[2,3-d]pyrimidine system, exhibited a significant absorbance in the range of 380 to 460 nm. researchgate.net This suggests that the extended conjugation in the pyrano[2,3-d]pyrimidine scaffold contributes to absorption in the near-UV and visible regions.
The position and intensity of the absorption maxima (λmax) are sensitive to the nature and position of substituents on the pyran and pyrimidine rings, as well as the solvent used for analysis. For instance, the presence of an amino group at the C4 position, as in this compound, is expected to act as an auxochrome, potentially leading to a bathochromic (red) shift of the λmax compared to the unsubstituted parent chromophore, accompanied by an increase in the molar absorptivity (hyperchromic effect).
Table 1: Illustrative Absorption Characteristics of a Pyrano[2,3-d]pyrimidine Derivative
| Wavelength Range (nm) | Observation | Reference |
| 380 - 460 | Emergence of product absorption band during reaction. | researchgate.net |
| ~420 | Approximate λmax of the final product in the reaction mixture. | researchgate.net |
Note: The data in this table is derived from a study on a related pyrano[2,3-d]pyrimidine derivative and is intended to be illustrative of the general absorption region for this class of compounds.
Spectrophotometric Monitoring of Reaction Rates and Product Formation
UV-Vis spectrophotometry is a powerful and widely used technique for monitoring the progress of chemical reactions in real-time. This method is particularly well-suited for reactions that involve a change in the chromophoric system, leading to a discernible change in the absorption spectrum as reactants are converted into products. The formation of the pyrano[2,3-d]pyrimidine ring system is an excellent candidate for such monitoring, as the creation of the fused heterocyclic structure often results in a new, distinct absorption band at a wavelength where the starting materials have minimal or no absorbance.
A kinetic and mechanistic investigation of the one-pot, three-component synthesis of a pyrano[2,3-d]pyrimidine derivative provides a clear example of this application. researchgate.net In this study, the reaction between an aldehyde, malononitrile (B47326), and a barbituric acid derivative was followed spectrophotometrically. The formation of the pyrano[2,3-d]pyrimidine product was monitored by recording the increase in absorbance at a specific wavelength over time. researchgate.net
The selection of an appropriate wavelength is crucial for accurate kinetic analysis. The ideal wavelength is one at which the product has a strong absorbance, while the reactants and any intermediates have negligible absorbance. This allows the change in absorbance to be directly proportional to the concentration of the product formed, in accordance with the Beer-Lambert law. In the aforementioned study, the progress of the reaction was monitored by observing the increase in the product's absorption band in the 380-460 nm region. researchgate.net
By plotting the absorbance against time, the reaction rate can be determined. The data can be fitted to various kinetic models (e.g., zero-order, first-order, second-order) to elucidate the reaction mechanism and determine the rate constant. For the studied pyrano[2,3-d]pyrimidine synthesis, the experimental absorbance data versus time was found to fit a second-order rate curve, providing valuable insights into the reaction mechanism. researchgate.net
Table 2: Parameters for Spectrophotometric Monitoring of a Pyrano[2,3-d]pyrimidine Synthesis
| Parameter | Value / Description | Reference |
| Monitored Wavelength | 425 nm | researchgate.net |
| Reactants | 4-nitrobenzaldehyde, malononitrile, thiobarbituric acid | researchgate.net |
| Solvent | Methanol | researchgate.net |
| Observation | Increase in absorbance over time corresponding to product formation. | researchgate.net |
| Determined Reaction Order | Second order | researchgate.net |
This spectrophotometric approach offers several advantages for studying reaction kinetics, including high sensitivity, non-invasive nature, and the ability to collect a large amount of data in a continuous manner.
Theoretical and Computational Investigations of 5h,6h,7h Pyrano 2,3 D Pyrimidin 4 Amine
Quantum Chemical Calculations
Geometry Optimization and Electronic Structure Analysis
No specific studies detailing the geometry optimization and electronic structure analysis of 5H,6H,7H-pyrano[2,3-d]pyrimidin-4-amine were found in the available literature.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
A frontier molecular orbital analysis for this compound has not been specifically reported.
Reaction Pathway and Transition State Characterization
Detailed computational studies on the reaction pathways and transition state characterization involving this compound are not available in the surveyed literature.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
There are no available studies that specifically predict the NMR chemical shifts or IR frequencies of this compound through computational methods.
Molecular Modeling and Simulation Studies
Conformational Analysis of the Pyrano[2,3-d]pyrimidine System
While conformational analyses have been performed on some substituted pyrano[2,3-d]pyrimidine derivatives ijcce.ac.ir, a dedicated study on the conformational landscape of the parent this compound is not present in the available scientific literature.
Molecular Dynamics Simulations for Structural Stability and Chemical Behavior
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For pyrano[2,3-d]pyrimidine derivatives, MD simulations can provide crucial information about their structural stability and conformational flexibility. These simulations model the interactions between the atoms of the molecule and its surrounding environment, allowing researchers to observe how the molecule behaves under various conditions.
For instance, MD simulations can be used to assess the stability of the pyran ring and the pyrimidine (B1678525) ring fused together. The simulations can reveal whether the fused ring system maintains its structural integrity or undergoes conformational changes. This information is vital for understanding how the molecule might interact with biological targets. In a broader context of related heterocyclic systems, MD simulations have been employed to relate structural variations to experimentally observed conformational behavior, providing a microscopic view of molecular interactions. nih.gov
Structure-Reactivity Correlations in a Purely Chemical Context
Understanding the relationship between the structure of a molecule and its reactivity is a fundamental aspect of chemistry. For this compound, computational methods can be used to predict its reactivity and how it might be influenced by the presence of different substituents.
Computational chemistry offers a suite of tools to predict the reactivity of molecules. Methods based on density functional theory (DFT) are commonly used to calculate various molecular properties that correlate with reactivity. For the pyrano[2,3-d]pyrimidine scaffold, these calculations can identify the most likely sites for electrophilic and nucleophilic attack.
For example, the distribution of electron density across the molecule can be calculated to pinpoint electron-rich and electron-deficient regions. The nitrogen atoms in the pyrimidine ring and the amine group are typically electron-rich and can act as nucleophilic centers. Conversely, certain carbon atoms in the ring system may be more susceptible to nucleophilic attack.
Furthermore, the energies of the frontier molecular orbitals (the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO) can provide insights into the molecule's reactivity. A low HOMO-LUMO energy gap often suggests higher reactivity. These computational predictions are invaluable for designing synthetic routes and for understanding the mechanisms of chemical reactions involving pyrano[2,3-d]pyrimidine derivatives. A theoretical investigation into the reaction mechanism for the formation of related pyrido[2,3-d]pyrimidines highlighted how computational analysis can provide a thorough understanding of multicomponent reaction mechanisms. researchgate.net
The chemical properties of the this compound core can be significantly altered by introducing various substituent groups. Computational studies can systematically investigate the effect of different substituents on the molecule's reactivity and the pathways of its chemical transformations.
For instance, adding an electron-donating group to the aromatic ring is expected to increase the electron density on the ring, potentially enhancing its reactivity towards electrophiles. Conversely, an electron-withdrawing group would have the opposite effect. Studies on related pyrano[2,3-d]pyrimidine diones have shown that substituents on the phenyl ring can influence their biological activity, with electron-donating groups and subsequent hydrophobic interactions being favorable for certain enzyme inhibitory activities. nih.gov
Computational models can predict these effects by calculating how substituents modify the electronic structure and energy landscape of the molecule. This allows for the in silico screening of a large number of derivatives to identify those with desired reactivity profiles, guiding synthetic efforts towards the most promising candidates. The electronic nature of substituents has been noted to be important in the synthesis and reactivity of various pyrano[2,3-d]pyrimidine derivatives. nih.gov Research on pyrido[2,3-d]pyrimidines, a related class of compounds, also emphasizes the impact of substituents on their anticancer efficacy. nih.gov
Computational Tools and Software in Chemical Research
A variety of specialized software packages are employed in the computational investigation of molecules like this compound. These tools enable researchers to build, visualize, and analyze molecular models, as well as to perform complex quantum mechanical and molecular mechanics calculations.
UCSF Chimera: This is a highly versatile molecular modeling program for interactive visualization and analysis of molecular structures. In the context of this compound, Chimera can be used to visualize its 3D structure, analyze its surface properties (such as electrostatic potential), and to dock it into the active sites of proteins to predict potential binding modes. This is particularly useful in drug discovery research.
Argus Lab: Argus Lab is another molecular modeling and drug design program. It allows for the construction of molecular structures, geometry optimization using both molecular mechanics and semi-empirical quantum mechanics methods, and the calculation of various molecular properties. It can be used to perform initial conformational analysis of the pyranopyrimidine scaffold and to predict its electronic properties.
Marvin Beans: This suite of tools from ChemAxon provides a wide range of functionalities for chemical drawing, structure visualization, and the calculation of various physicochemical properties. MarvinSketch is used for drawing the 2D structure of this compound, which can then be converted to a 3D model. The platform can also be used to predict properties such as pKa, logP, and polar surface area, which are important for understanding the pharmacokinetic profile of a potential drug molecule.
While direct applications of these specific software packages to this compound are not always explicitly detailed in the literature, their use is standard practice in the computational study of organic molecules and in drug discovery pipelines involving similar heterocyclic compounds. rsc.orgnih.gov
Synthetic Applications and Material Science Potential
Role as Building Blocks in Complex Organic Synthesis
The pyrano[2,3-d]pyrimidine nucleus is a key precursor in the construction of diverse and intricate molecular architectures. nih.govcore.ac.uk Its inherent reactivity and multiple functionalization points allow chemists to use it as a starting point for building more complex, polyheterocyclic systems.
Precursors for Advanced Fused Heterocyclic Systems
The 5H,6H,7H-pyrano[2,3-d]pyrimidin-4-amine scaffold serves as a valuable starting material for the synthesis of advanced fused heterocyclic systems. Through various chemical transformations, additional rings can be annulated onto the pyranopyrimidine core, leading to novel polyheterocyclic compounds. core.ac.ukresearchgate.net
For instance, derivatives of pyrano[2,3-d]pyrimidine are used to construct pyranodipyrimidines. researchgate.net One documented reaction involves the treatment of a 7-amino-5-(4-chlorophenyl)-4-oxo-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile intermediate with ammonium thiocyanate, which results in the formation of a 6-amino-5-(4-chlorophenyl)-2,8-dithioxo-1,2,3,5,8,9-hexahydro-4H-pyrano[2,3-d:6,5-d′]dipyrimidin-4-one. researchgate.net This demonstrates the direct use of the pyranopyrimidine system to build a more complex, multi-ring structure.
Similarly, the pyrano[2,3-d]pyrimidine core is a precursor for synthesizing pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine derivatives. The reaction of 6-amino-1,4,5,6-tetrahydro-5-imino-3-methyl-1-phenyl-4-(p-chlorophenyl) pyrazolo [4,3 : 5,6] pyrano [2,3-d] pyrimidine (B1678525) with various reagents can yield even more complex fused systems, such as pyrazolo[4,3:5,6]pyrano[3,2-e] researchgate.netchemmethod.comnih.govtriazolo[1,5-c]pyrimidines. mdpi.com These reactions highlight the utility of the pyranopyrimidine amine group as a handle for further cyclization and molecular elaboration.
Intermediates in Multi-Step Synthesis of Chemically Significant Molecules
Beyond being simple precursors, pyrano[2,3-d]pyrimidine derivatives function as crucial intermediates in the multi-step synthesis of molecules with significant chemical or biological interest. Their synthesis is often achieved through efficient one-pot, multi-component reactions involving aldehydes, malononitrile (B47326), and a barbituric acid derivative. researchgate.netnih.govsemanticscholar.org Once formed, these intermediates can be isolated and subjected to further reactions to build target molecules.
A notable example is the synthesis of novel PARP-1 inhibitors, where the pyrano[2,3-d]pyrimidine-2,4-dione scaffold is a key intermediate. nih.gov In one synthetic pathway, this core is fused with thiourea (B124793) and then treated with sodium hydroxide (B78521) to yield a 4-amino-2-mercapto-10-(thiophen-2-yl)-6H-pyrano[2,3-d:5,6-d']dipyrimidine-7,9(8H,10H)dione, a compound that showed potent inhibitory activity. nih.gov The pyrano[2,3-d]pyrimidine unit here is not the final product but a critical stepping stone, providing the necessary framework for introducing additional functional groups and heterocyclic rings that enhance bioactivity. nih.gov
Potential in Advanced Materials Chemistry
The unique electronic and structural properties of the pyrano[2,3-d]pyrimidine scaffold have led to its exploration in various areas of materials chemistry, from optics to industrial additives.
Applications in Non-Linear Optical (NLO) Materials
Derivatives of pyrano[2,3-d]pyrimidine have been investigated for their potential as non-linear optical (NLO) materials. nih.gov The chromene core, a fundamental part of the pyranopyrimidine structure, is known to contribute to NLO properties in various organic molecules. researchgate.net NLO materials are valuable for applications in optoelectronics, including frequency conversion and optical switching. The extended π-conjugated system and the presence of electron-donating and accepting groups within the pyranopyrimidine framework can lead to a significant second-order NLO response, making these compounds attractive candidates for further research in photonics and materials science. nih.govresearchgate.net
Exploration as Dyes, Pigments, or Fluorescent Probes
The chromene and pyranopyrimidine families of compounds have also been explored for their potential use as colorants, fluorescent dyes, and optical brighteners. nih.govresearchgate.net The electronic structure of these molecules allows for absorption and emission of light in the visible spectrum, a key characteristic of dyes and pigments. Related pyran-fused heterocyclic systems, such as pyranoindoles, have demonstrated notable photophysical properties, including fluorescence, suggesting that the pyrano[2,3-d]pyrimidine core could be similarly exploited. mdpi.com By modifying the substituents on the heterocyclic ring, the photophysical properties can be tuned, potentially leading to the development of novel fluorescent probes for imaging or sensors.
Evaluation as Multi-Function Additives in Industrial Chemical Systems (e.g., Lubricating Oils)
Recent research has demonstrated the effectiveness of pyrano[2,3-d]pyrimidine derivatives as multi-functional additives for industrial lubricating oils. chemmethod.com These additives can simultaneously improve multiple properties of the base oil, such as oxidation stability, corrosion resistance, and rust prevention. chemmethod.com
Below is a summary of the performance evaluation of synthesized pyranopyrimidine derivatives as lubricant additives.
| Test | Standard Method | Function Evaluated | Result |
| Oxidation Stability | IP-280 Test | Antioxidant | The derivatives showed effective antioxidant properties, improving the stability of the lubricating oil. chemmethod.com |
| Corrosion Inhibition (Copper Strip) | ASTM-D-130 | Anti-corrosion | The additives demonstrated the ability to inhibit corrosion on copper surfaces. chemmethod.com |
| Rust Prevention | ASTM-D-665 | Anti-rust | The pyranopyrimidine derivatives proved to be effective anti-rust agents in the presence of water. chemmethod.com |
| Antimicrobially Induced Corrosion (MIC) | Molecular Docking | MIC Inhibition | Theoretical studies indicated the potential of these derivatives to inhibit corrosion influenced by microorganisms. chemmethod.com |
Future Research Directions and Challenges in Pyrano 2,3 D Pyrimidine Chemistry
Development of Novel, Highly Efficient, and Sustainable Synthetic Routes
The synthesis of pyrano[2,3-d]pyrimidines has traditionally relied on multi-component reactions (MCRs), which offer the advantage of constructing complex molecules in a single step. christuniversity.inacs.org However, the drive towards greener and more sustainable chemical processes necessitates the development of new and improved synthetic strategies.
Future research will likely focus on the following areas:
Catalyst Innovation: The exploration of novel catalysts is a key area for advancement. This includes the use of magnetically recoverable nanocatalysts, which facilitate easy separation and reuse, contributing to more sustainable processes. acs.org The development of heterogeneous catalysts, such as sulfonic acid nanoporous silica (B1680970) (SBA-Pr-SO3H), also presents a promising avenue for efficient synthesis. nih.gov Furthermore, the use of agro-waste extracts, like Water Extract of Lemon Fruit Shell Ash (WELFSA), as green catalysts is an emerging trend that aligns with the principles of green chemistry. researchgate.net
Alternative Energy Sources: Microwave and ultrasound irradiation have been shown to accelerate reaction rates and improve yields in the synthesis of pyrano[2,3-d]pyrimidine derivatives. researchgate.netresearchgate.nettandfonline.com Future work will likely involve optimizing these techniques and exploring other non-conventional energy sources to enhance reaction efficiency and reduce energy consumption.
Green Solvents: The use of environmentally benign solvents is crucial for sustainable synthesis. Deep eutectic solvents (DES) and magnetized deionized water have been successfully employed as green alternatives to traditional organic solvents. christuniversity.inresearchgate.netresearchgate.net Further investigation into a wider range of green solvents and solvent-free reaction conditions is anticipated. informahealthcare.com
One-Pot, Multi-Component Reactions (MCRs): While MCRs are already a staple in pyrano[2,3-d]pyrimidine synthesis, there is still room for innovation. nih.gov Designing new MCRs that allow for the construction of more complex and diverse scaffolds in a single, efficient step remains a significant goal. christuniversity.in This includes the development of four-component reactions and the use of novel starting materials. christuniversity.in
| Catalyst/Method | Key Advantages | Reference |
| Magnetically Recoverable Nanocatalysts | Easy separation and reusability | acs.org |
| Sulfonic Acid Nanoporous Silica (SBA-Pr-SO3H) | High efficiency as a heterogeneous catalyst | nih.gov |
| Agro-Waste Extracts (e.g., WELFSA) | Green and sustainable catalyst source | researchgate.net |
| Microwave/Ultrasound Irradiation | Accelerated reaction rates, improved yields | researchgate.netresearchgate.nettandfonline.com |
| Deep Eutectic Solvents (DES) | Environmentally friendly solvent alternative | christuniversity.in |
| Magnetized Deionized Water | Green solvent, catalyst-free conditions | researchgate.net |
Exploration of Undiscovered Chemical Transformations and Reaction Pathways
Beyond the initial synthesis of the pyrano[2,3-d]pyrimidine core, the exploration of its subsequent chemical transformations is a fertile ground for research. The functionalization of this scaffold is key to creating libraries of diverse compounds for various applications.
Future research directions include:
Post-Synthesis Modification: Developing new methods to selectively functionalize different positions of the pyrano[2,3-d]pyrimidine ring system is crucial. This will enable the synthesis of derivatives with tailored properties. The reaction of the pyrimidine (B1678525) ring with various electrophiles and nucleophiles to create novel heterocyclic systems is an area of active investigation. nih.gov
Novel Ring System Annulation: The fusion of additional heterocyclic rings onto the pyrano[2,3-d]pyrimidine core can lead to the discovery of compounds with unique three-dimensional structures and biological activities. nih.govrsc.orgrsc.org For example, the synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidines has been explored for potential antiviral applications. nih.gov
Mechanistic Studies: A deeper understanding of the reaction mechanisms involved in both the synthesis and transformation of pyrano[2,3-d]pyrimidines is essential for optimizing existing methods and designing new ones. researchgate.net Detailed mechanistic studies can reveal key intermediates and transition states, providing valuable insights for reaction control and catalyst design.
Advancements in Computational Modeling for Predictive Chemical Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For pyrano[2,3-d]pyrimidines, in silico methods can accelerate the design and discovery of new derivatives with desired properties.
Key areas for future computational research include:
Structure-Activity Relationship (SAR) Studies: Molecular docking and other computational techniques are used to understand the interactions between pyrano[2,3-d]pyrimidine derivatives and their biological targets. nih.govnih.gov These studies can help in elucidating the structure-activity relationships and guide the design of more potent and selective compounds. nih.govresearchgate.net
Predictive Modeling: The development of predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can help in the early-stage identification of drug candidates with favorable pharmacokinetic profiles. nih.gov This can significantly reduce the time and cost associated with drug development.
Reaction Mechanism Elucidation: Computational methods can be employed to study reaction pathways and transition states, providing insights that complement experimental findings. researchgate.net This can aid in the rational design of new catalysts and reaction conditions. For instance, computational analysis has been used to understand the electronic effects of substituents on the antimicrobial activity of pyrano[2,3-d]pyrimidine derivatives. researchgate.net
| Computational Method | Application in Pyrano[2,3-d]pyrimidine Research | Reference |
| Molecular Docking | Understanding protein-ligand interactions, SAR studies | nih.govnih.gov |
| In Silico ADMET Prediction | Evaluating drug-likeness and pharmacokinetic properties | nih.gov |
| Quantum Chemical Calculations | Elucidating reaction mechanisms, understanding electronic properties | researchgate.net |
| Hirshfeld Analysis | Investigating intermolecular interactions in crystal structures | researchgate.net |
Expanding Applications in Niche Areas of Materials Science and Chemical Engineering
While the primary focus of pyrano[2,3-d]pyrimidine research has been in medicinal chemistry, there is growing interest in exploring their potential applications in other fields.
Future research could explore:
Organic Electronics: The fused aromatic system of pyrano[2,3-d]pyrimidines suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Research into their photophysical and electronic properties could unveil new opportunities.
Functional Dyes and Pigments: The chromophoric nature of some pyrano[2,3-d]pyrimidine derivatives could be exploited for the development of novel dyes and pigments with specific optical properties.
Chemical Sensors: The ability of the pyrano[2,3-d]pyrimidine scaffold to be functionalized with various groups could be utilized in the design of chemosensors for the detection of specific ions or molecules.
Addressing Scalability and Industrial Applicability of Pyrano[2,3-d]pyrimidine Syntheses
For any promising compound to move from the laboratory to industrial production, the scalability of its synthesis is a critical factor. Many of the novel, green synthetic methods are developed on a small scale, and their translation to large-scale production presents significant challenges.
Future research must address:
Process Optimization: Developing robust and scalable synthetic protocols is essential. This involves optimizing reaction parameters such as temperature, pressure, and catalyst loading to ensure high yields and purity on an industrial scale.
Flow Chemistry: The use of continuous flow reactors can offer several advantages over traditional batch processes, including improved heat and mass transfer, better reaction control, and enhanced safety. Exploring the synthesis of pyrano[2,3-d]pyrimidines using flow chemistry could be a key step towards industrial applicability.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5H,6H,7H-pyrano[2,3-d]pyrimidin-4-amine?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, 2-amino-1H-pyrrole-3-carbonitriles can react with aryl nitriles in the presence of potassium tert-butoxide in boiling tert-butanol . Alternative routes may involve multi-step functionalization of the pyrano-pyrimidine core using reagents like 4-fluorophenylmethyl or trifluoromethylphenyl groups, which require precise temperature control and inert atmospheres to avoid side reactions .
- Key Considerations :
- Use anhydrous solvents to prevent hydrolysis.
- Monitor reaction progress via TLC or HPLC.
Q. How is the compound structurally characterized?
- Methodological Answer : Characterization relies on spectral and microanalytical
- NMR : Proton signals for aromatic protons (δ 6.8–8.1 ppm) and NH groups (δ ~11.8 ppm) .
- IR : Stretching frequencies for NH₂ (~3300 cm⁻¹) and C=N (~1588 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks consistent with the formula (e.g., [M+H]⁺ at m/z 375.18 for derivatives) .
- Table 1 : Representative Spectral Data for Derivatives
| Functional Group | NMR δ (ppm) | IR Peaks (cm⁻¹) |
|---|---|---|
| Aromatic C-H | 6.8–8.1 | - |
| NH (pyrimidine) | ~11.8 | ~3300 |
| C=N | - | ~1588 |
Q. What biological targets are associated with this compound?
- Methodological Answer : The compound interacts with enzymes (e.g., kinases) and receptors (e.g., serotonin receptors) due to its nitrogen-rich heterocyclic core . Initial screening involves:
- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates.
- Receptor Binding Studies : Radioligand displacement assays (e.g., [³H]-ligand competition) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields?
- Methodological Answer : Apply statistical Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can assess interactions between variables .
- Case Study : Optimizing cyclocondensation in tert-butanol showed a 20% yield increase at 80°C vs. 60°C .
Q. How to resolve contradictions in biological activity data?
- Methodological Answer : Discrepancies may arise from impurities or assay variability. Validate results via:
- Purity Checks : HPLC (>98% purity) and elemental analysis .
- Orthogonal Assays : Compare enzymatic vs. cell-based assays .
Q. What computational methods aid in understanding its mechanism of action?
- Methodological Answer : Combine quantum chemical calculations (e.g., DFT for reaction pathways) with molecular docking (e.g., AutoDock for target binding). ICReDD’s approach integrates computational screening with experimental validation to predict bioactive conformers .
- Workflow :
Simulate ligand-receptor interactions.
Validate top candidates via SPR (surface plasmon resonance).
Q. What strategies are used to design derivatives with improved activity?
- Methodological Answer : Focus on structure-activity relationship (SAR) studies:
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity .
- Steric Modifications : Methyl or benzyl groups at specific positions alter pharmacokinetics .
- Table 2 : SAR Trends for Key Derivatives
| Derivative | Modification | Biological Activity (IC₅₀) |
|---|---|---|
| 5-Methyl-6-phenyl | Increased lipophilicity | 15 μM (Kinase X) |
| 7-(4-Fluorophenyl) | Enhanced receptor binding | 8 μM (Receptor Y) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
